molecular formula C11H15NO B15250232 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol

Cat. No.: B15250232
M. Wt: 177.24 g/mol
InChI Key: JJFRFNWPHPIXGG-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and an alcohol functional group at the eighth position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methyl acrylate under acidic conditions to form the desired benzazepine structure. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the temperature is maintained at around 80-100°C to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group at the eighth position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrogen-containing ring can be reduced to form a more saturated compound using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

    Oxidation: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-one.

    Reduction: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

    Substitution: Various substituted benzazepines depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study the interactions of benzazepine derivatives with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antidepressant and anxiolytic agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and anxiety. The compound may also inhibit the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Comparison with Similar Compounds

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol can be compared with other benzazepine derivatives such as:

    1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound has a similar structure but differs in the position of the nitrogen atom and the presence of an additional ring.

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methyl group and the alcohol functional group, resulting in different chemical properties and biological activities.

    Tetrahydroharman: Another heterocyclic compound with a similar ring structure but different functional groups, leading to distinct pharmacological effects.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrahydro-1-benzazepin-8-ol

InChI

InChI=1S/C11H15NO/c1-12-7-3-2-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,2-4,7H2,1H3

InChI Key

JJFRFNWPHPIXGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC2=C1C=C(C=C2)O

Origin of Product

United States

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